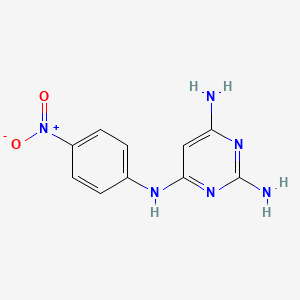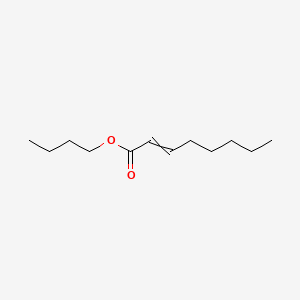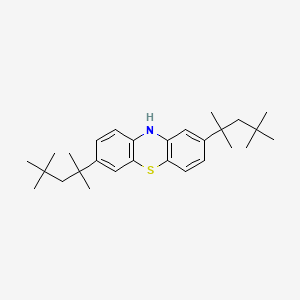
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a complex organic compound with the molecular formula C28H41NS. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 1,1,3,3-tetramethylbutyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, although specific applications of this compound in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still being studied, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of 1,1,3,3-tetramethylbutyl groups in this compound imparts unique chemical and physical properties. This uniqueness makes it suitable for specific applications where other phenothiazine derivatives may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
These compounds, while similar in structure, have different substituents that lead to varied applications and properties.
Properties
CAS No. |
53915-72-3 |
|---|---|
Molecular Formula |
C28H41NS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-12-14-23-22(15-19)29-21-13-11-20(16-24(21)30-23)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 |
InChI Key |
ZXHLKLXHFDXLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


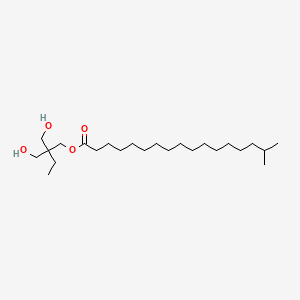
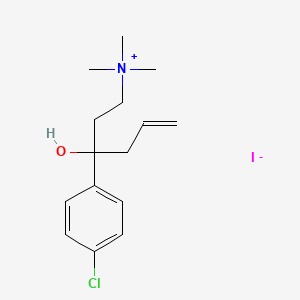
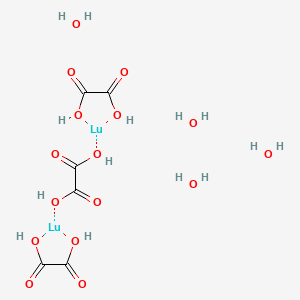

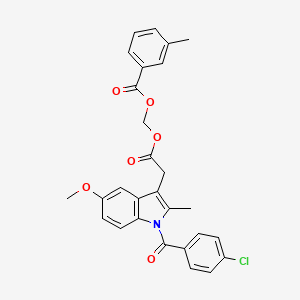

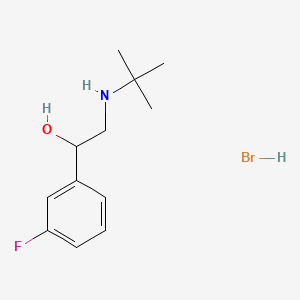
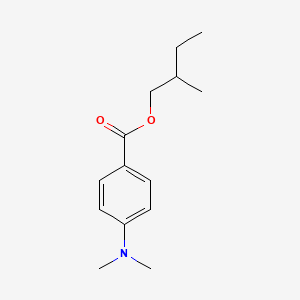
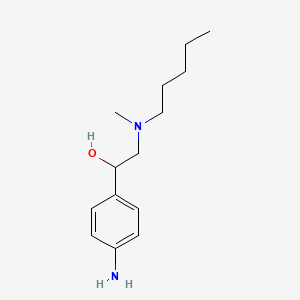

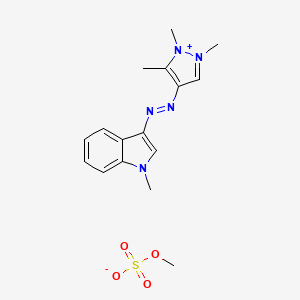
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
